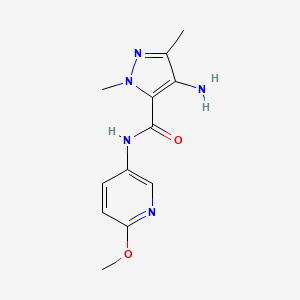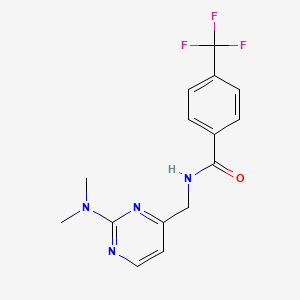![molecular formula C24H23N5O3 B2516846 1-苄基-N-[2-(2-甲氧基苯氧基)乙基]-5-(吡啶-4-基)-1H-1,2,3-三唑-4-甲酰胺 CAS No. 1798457-84-7](/img/structure/B2516846.png)
1-苄基-N-[2-(2-甲氧基苯氧基)乙基]-5-(吡啶-4-基)-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学研究应用
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several potential scientific research applications:
Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Chemical Biology: The compound can be used to develop chemical tools for studying biological systems.
Industrial Applications: The compound may have applications in the development of new materials, such as polymers or coatings.
作用机制
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its ability to interact with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable palladium catalyst.
Attachment of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be introduced through an etherification reaction using 2-(2-methoxyphenoxy)ethyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, pyridinyl boronic acid, palladium catalyst, and suitable bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield corresponding alcohols or amines.
相似化合物的比较
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole antifungal agent used to treat serious fungal infections.
The uniqueness of 1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific structural features, such as the presence of the benzyl, methoxyphenoxyethyl, and pyridinyl groups, which may confer unique biological activities and chemical properties.
属性
IUPAC Name |
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-31-20-9-5-6-10-21(20)32-16-15-26-24(30)22-23(19-11-13-25-14-12-19)29(28-27-22)17-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKKTVBCAIRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2516764.png)
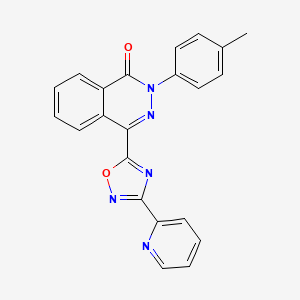
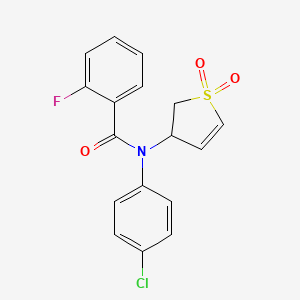
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)

![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2516775.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)
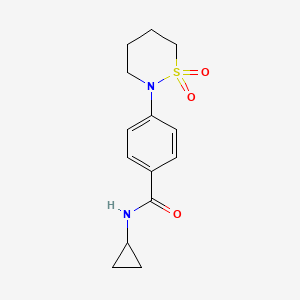
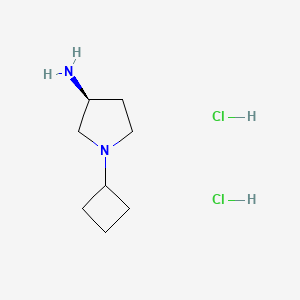
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)
![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)
![N-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide](/img/structure/B2516783.png)
